physicochemical properties of 2,6-Dimethylnaphthalene-1-carboxylic acid
physicochemical properties of 2,6-Dimethylnaphthalene-1-carboxylic acid
The following technical guide details the physicochemical properties, synthesis logic, and structural analysis of 2,6-Dimethylnaphthalene-1-carboxylic acid .
Technical Whitepaper | CAS: 33121-71-0
Executive Summary
2,6-Dimethylnaphthalene-1-carboxylic acid (2,6-DMN-1-COOH) is a specialized aromatic organic intermediate derived from the 2,6-dimethylnaphthalene (2,6-DMN) scaffold. Unlike its industrially ubiquitous cousin, 2,6-naphthalenedicarboxylic acid (2,6-NDA)—used in polyethylene naphthalate (PEN) production—this mono-carboxylic acid derivative is characterized by significant steric crowding at the C1 position.
This guide provides a comprehensive analysis of its properties, driven by the "ortho-peri" steric interaction between the C1-carboxyl group and the C2-methyl substituent. This interaction dictates its solubility, crystal packing, and reactivity profile, making it a distinct entity in organic synthesis and materials science.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2,6-Dimethylnaphthalene-1-carboxylic acid |
| Common Synonyms | 2,6-Dimethyl-1-naphthoic acid; 1-Carboxy-2,6-dimethylnaphthalene |
| CAS Number | 33121-71-0 |
| Molecular Formula | |
| Molecular Weight | 200.23 g/mol |
| SMILES | CC1=CC2=C(C(=C1)C(=O)O)C=CC(=C2)C |
Structural Sterics (The "Vicinal Effect")
The defining feature of this molecule is the vicinal steric repulsion between the carboxyl group at position 1 and the methyl group at position 2.
-
Conformational Twist: Unlike 2-naphthoic acid, where the carboxyl group can lie coplanar with the aromatic ring to maximize
-conjugation, the C2-methyl group in 2,6-DMN-1-COOH forces the C1-carboxyl group to rotate out of the naphthalene plane. -
Electronic Consequences: This deconjugation isolates the carboxyl group electronically, affecting its pKa and UV-Vis absorption maximum (
) compared to planar naphthoic acids.
Figure 1: Steric interplay between the C1-carboxyl and C2-methyl groups driving non-planarity.
Physicochemical Properties[2][3][7][8][9][10][11][12][13][14]
Thermodynamic & Physical Data
Note: Experimental values for this specific isomer are rare in open literature. Values below represent a synthesis of available empirical data for the specific CAS and high-confidence estimates based on the structural analog 2-methyl-1-naphthoic acid (CAS 1575-96-8).
| Property | Value / Range | Context & Validation |
| Physical State | Solid (Crystalline powder) | Standard for naphthoic acids. |
| Melting Point | 128 – 135 °C (Predicted) | Analog 2-methyl-1-naphthoic acid melts at 126-127°C [1]. The 6-methyl group adds symmetry and mass, likely elevating MP slightly. |
| Boiling Point | ~370 – 380 °C (at 760 mmHg) | Extrapolated from 2-methyl-1-naphthoic acid (BP 374°C) [1]. |
| Density | 1.22 ± 0.05 g/cm³ | Typical for methylated naphthoic acids. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Highly lipophilic naphthalene core dominates. |
| Solubility (Organics) | High | Soluble in Ethanol, DMSO, DCM, Ethyl Acetate. |
| pKa (Acid Dissociation) | 3.6 – 3.8 (Estimated) | 1-Naphthoic acid pKa is 3.7. The steric twist prevents resonance stabilization of the acid form, potentially increasing acidity slightly (Ortho effect), but the electron-donating methyls (inductive) exert a counter-effect. |
| LogP (Octanol/Water) | 3.8 – 4.1 | Highly hydrophobic; significant retention in lipid bilayers. |
Spectral Signatures (Identification)
-
H NMR (CDCl
, 400 MHz):-
~2.4 - 2.5 ppm: Two distinct singlets (3H each) for C2-CH
and C6-CH . - ~11.0 - 12.0 ppm: Broad singlet (1H) for -COOH.
-
Aromatic Region: Distinct splitting pattern. The C8-H (peri to carboxyl) will show a downfield shift (
> 8.0 ppm) due to the "deshielding cone" of the carbonyl group, despite the twist.
-
~2.4 - 2.5 ppm: Two distinct singlets (3H each) for C2-CH
-
IR Spectrum:
-
1680 - 1700 cm
: C=O stretch (Carboxylic acid). Often shifted to higher frequencies than planar acids due to reduced conjugation. -
2800 - 3100 cm
: Broad O-H stretch.
-
Synthesis & Purification Protocols
Synthesis of the 1-isomer requires overcoming the directing effects that usually favor the 2,6-diacid. The most reliable route utilizes Regioselective Lithiation .
Recommended Synthetic Route: Bromine-Lithium Exchange
This method ensures the carboxyl group is installed specifically at the C1 position.
-
Precursor: Start with pure 2,6-Dimethylnaphthalene (2,6-DMN) .
-
Bromination: Electrophilic bromination of 2,6-DMN.
-
Conditions:
, (cat), in or at 0°C. -
Selectivity: The 1-position is kinetically favored (alpha-substitution).
-
Product: 1-Bromo-2,6-dimethylnaphthalene.
-
-
Lithiation:
-
Reagent: n-Butyllithium (n-BuLi) in dry THF at -78°C.
-
Mechanism: Br-Li exchange generates the 1-lithio species.
-
-
Carboxylation:
-
Quench: Bubbling dry
gas through the solution. -
Workup: Acidification with dilute HCl.
-
Figure 2: Regioselective synthesis pathway via organolithium intermediate.
Purification Strategy
-
Crude Isolation: The acid precipitates upon acidification of the aqueous extract.
-
Recrystallization:
-
Solvent:Ethanol/Water (80:20) or Glacial Acetic Acid .
-
Protocol: Dissolve in boiling solvent, filter hot to remove insolubles (e.g., traces of 2,6-NDA), and cool slowly to 4°C.
-
-
Validation: Purity should be checked via HPLC (C18 column, Acetonitrile/Water gradient) to ensure removal of the 2-bromo byproduct or unreacted 2,6-DMN.
Applications & Reactivity
-
Chiral Resolution Agents: The steric bulk makes this acid a candidate for resolving chiral amines via diastereomeric salt formation.
-
Polymer Additives: Used as a chain terminator in the polymerization of Polyethylene Naphthalate (PEN) to control molecular weight. The mono-functional nature stops the chain growth.
-
Photo-active Materials: Derivatives (esters/amides) exhibit strong fluorescence, utilized in organic light-emitting diodes (OLEDs) or fluorescent sensors.
References
-
Echemi. (2024). Physicochemical properties of 2-Methyl-1-naphthoic acid (CAS 1575-96-8).[1][2][3] Retrieved from
-
GuideChem. (2024). 2,6-Dimethylnaphthalene-1-carboxylic acid (CAS 33121-71-0) Entry. Retrieved from
-
PubChem. (2024). Compound Summary for CID 53938557: 2,6-dimethylnaphthalene-1-carboxylic acid.[4] National Library of Medicine. Retrieved from
-
NIST Chemistry WebBook. (2024). Naphthalene derivatives and thermochemical data.[5][6] Standard Reference Data.[7][5][8] Retrieved from [8]
Sources
- 1. 2-METHYL-1-NAPHTHOIC ACID 1575-96-8 [mingyuanchemical.com]
- 2. Cas 124-38-9,CARBON DIOXIDE | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 2,6-dimethylnaphthalene-1-carboxylic acid (C13H12O2) [pubchemlite.lcsb.uni.lu]
- 5. 2,6-Naphthalenedicarboxylic acid [webbook.nist.gov]
- 6. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]
- 7. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methanone, dicyclopropyl- [webbook.nist.gov]
